molecular formula C23H20N2O5S B3002066 3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105210-64-7

3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B3002066
CAS RN: 1105210-64-7
M. Wt: 436.48
InChI Key: BUDWUMZOWKAOIC-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

The compound 3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-oxadiazoles and related 1,3,4-oxadiazoles have been extensively studied due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carboxylic acids. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involves converting organic acids into corresponding esters, hydrazides, and then cyclizing to form the oxadiazole ring . Although the exact synthetic route for the compound is not detailed in the provided papers, similar methodologies could be applied, with modifications to incorporate the benzyloxy and methoxyphenylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing three heteroatoms (two nitrogens and one oxygen). The presence of substituents on the ring can significantly affect the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Theoretical calculations and spectroscopic techniques are often used to confirm the structure and elucidate the tautomeric forms of these compounds .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the substituents present on the ring. For example, the reaction of 3-oxo-4-amino-1,2,3-oxadiazole with salicylaldehyde forms a Schiff base . The compound may also participate in similar reactions, which could be exploited for further chemical modifications or to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds generally exhibit good stability under acidic and basic conditions . The substituents on the oxadiazole ring can also impact the solubility, melting point, and other physicochemical parameters, which are crucial for the compound's biological activity and pharmacokinetics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-19-11-13-21(14-12-19)31(26,27)16-22-24-23(25-30-22)18-7-9-20(10-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWUMZOWKAOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)phenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

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